molecular formula C7H7NO3 B1626736 3-(Hydroxymethyl)isonicotinic acid CAS No. 81113-13-5

3-(Hydroxymethyl)isonicotinic acid

Cat. No. B1626736
CAS RN: 81113-13-5
M. Wt: 153.14 g/mol
InChI Key: FTYBRTJVDQOITP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)isonicotinic acid (HMIA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of isonicotinic acid, which is a widely used building block in organic synthesis. HMIA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

1. Pro-Chelator for Iron Sequestration

A pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized. This agent weakly interacts with iron but becomes active in the presence of hydrogen peroxide, revealing a phenol that is a key metal-binding group. It is effective in sequestering Fe3+ and preventing iron-promoted hydroxyl radical formation, representing a promising strategy for chelating detrimental metal ions without disturbing healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).

2. Luminescent Hybrid Materials

Isonicotinic acid derivatives have been used in the synthesis of luminescent hybrid materials. These materials, created by grafting 2-hydroxynicotinic acid with other functional groups, show potential in ultraviolet absorption, phosphorescence, and luminescence spectra. This indicates their use in photophysical applications and in the creation of materials with specific light-emitting properties (Wang & Yan, 2006).

3. Metal-Organic Frameworks

Isonicotinic acid has been widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form hydrogen bonds and π-π stackings. These properties enable the formation of three-dimensional network supramolecular compounds, which have applications in areas such as catalysis, gas storage, and separation technologies (Koo, 2016).

4. Chemo-, Regio- and Stereospecific Additions

The chemo-, regio-, and stereospecific non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles under mild conditions has been demonstrated. This process yields densely functionalized derivatives of isonicotinic acid, indicating its utility in organic synthesis and potential applications in pharmaceuticals and fine chemicals (Trofimov et al., 2008).

5. Coordination Polymers for Luminescence

The use of isonicotinic acid in the creation of novel coordination polymers has been explored. These polymers demonstrate fluorescent properties, indicating their potential application in fluorescence probing and the development of photophysical materials (Liu, Xu, & Guo, 2006).

6. Nonlinear Optical Properties

A 3-D coordination polymer with trimeric copper (I) unit, employing isonicotinic acid as a ligand, has been synthesized. This polymer exhibits a powder second-harmonic generation (SHG) efficiency, indicating its potential application in nonlinear optics (Kang et al., 2004).

properties

IUPAC Name

3-(hydroxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYBRTJVDQOITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509118
Record name 3-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)isonicotinic acid

CAS RN

81113-13-5
Record name 3-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MG Saulnier, GW Gribble - The Journal of Organic Chemistry, 1982 - ACS Publications
A synthesis of the antitumor pyrido [4, 3-6]-carbazole alkaloid ellipticine (la) is described in which the key steps are, successively, a highly regioselective acylation of 2-lithio-l-(…
Number of citations: 69 pubs.acs.org
MG SAULNIER - 1982 - search.proquest.com
By far the most efficient syntheses to date of the antitumor alkaloids ellipticine (1a)('131) and 9-methoxyellipticine (1b) are described in which the key steps are, successively, highly …
Number of citations: 2 search.proquest.com

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